4-Chloro-2,6-dimethylpyridine 1-oxide 4-Chloro-2,6-dimethylpyridine 1-oxide
Brand Name: Vulcanchem
CAS No.: 697-92-7
VCID: VC3762469
InChI: InChI=1S/C7H8ClNO/c1-5-3-7(8)4-6(2)9(5)10/h3-4H,1-2H3
SMILES: CC1=CC(=CC(=[N+]1[O-])C)Cl
Molecular Formula: C7H8ClNO
Molecular Weight: 157.6 g/mol

4-Chloro-2,6-dimethylpyridine 1-oxide

CAS No.: 697-92-7

Cat. No.: VC3762469

Molecular Formula: C7H8ClNO

Molecular Weight: 157.6 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2,6-dimethylpyridine 1-oxide - 697-92-7

Specification

CAS No. 697-92-7
Molecular Formula C7H8ClNO
Molecular Weight 157.6 g/mol
IUPAC Name 4-chloro-2,6-dimethyl-1-oxidopyridin-1-ium
Standard InChI InChI=1S/C7H8ClNO/c1-5-3-7(8)4-6(2)9(5)10/h3-4H,1-2H3
Standard InChI Key BLPBMEZQZABRQL-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=[N+]1[O-])C)Cl
Canonical SMILES CC1=CC(=CC(=[N+]1[O-])C)Cl

Introduction

Chemical Identity and Properties

Basic Structural Information

4-Chloro-2,6-dimethylpyridine 1-oxide is characterized by a pyridine ring structure with a chlorine atom at the 4-position, methyl groups at positions 2 and 6, and an N-oxide functional group. The presence of the N-oxide group significantly alters the electronic properties of the pyridine ring system, influencing its reactivity patterns and physical characteristics. This structural arrangement creates a symmetrical distribution around the nitrogen center, contributing to its unique chemical behavior.

Chemical Identification Data

The compound is unambiguously identified through multiple standardized chemical notation systems, ensuring precise documentation across chemical databases and literature.

Table 1: Chemical Identifiers for 4-Chloro-2,6-dimethylpyridine 1-oxide

Identifier TypeValue
CAS Number697-92-7
IUPAC Name4-chloro-2,6-dimethyl-1-oxidopyridin-1-ium
Molecular FormulaC₇H₈ClNO
Molecular Weight157.6 g/mol
Standard InChIInChI=1S/C7H8ClNO/c1-5-3-7(8)4-6(2)9(5)10/h3-4H,1-2H3
Standard InChIKeyBLPBMEZQZABRQL-UHFFFAOYSA-N
SMILESCC1=CC(=CC(=[N+]1[O-])C)Cl
PubChem Compound ID587843
HS Code2933399090

These identification parameters are essential for researchers seeking to work with this compound, providing standardized nomenclature across various chemical databases and regulatory frameworks .

Physical and Chemical Properties

The physical and chemical properties of 4-Chloro-2,6-dimethylpyridine 1-oxide govern its behavior in various experimental conditions and influence its potential applications in chemical synthesis.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Weight157.6 g/mol
Physical StateSolid at room temperature
Boiling Point180.8°C at 760 mmHg
LogP2.38530
PSA (Polar Surface Area)25.46000

The relatively high boiling point suggests significant intermolecular forces, likely attributable to the polar nature of the N-oxide functional group . The LogP value of 2.38530 indicates moderate lipophilicity, which may influence the compound's solubility profile and potential membrane permeability in biological systems .

Safety ParameterDetails
Signal WordDanger
Hazard StatementsH226-H302-H318
Hazard InterpretationsFlammable liquid and vapor; Harmful if swallowed; Causes serious eye damage
Precautionary StatementsP280-P305+P351+P338
Hazard Class3
UN Number1993
Packing GroupIII

The assignment of "Danger" as the signal word emphasizes the serious nature of potential hazards associated with this compound, particularly its flammability and capacity to cause eye damage .

Comparative Analysis with Related Compounds

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